

Available Chemical & Pharmacological Data

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Compound Focus: Benzquinamide

CAS No.: 63-12-7

Cat. No.: S006951

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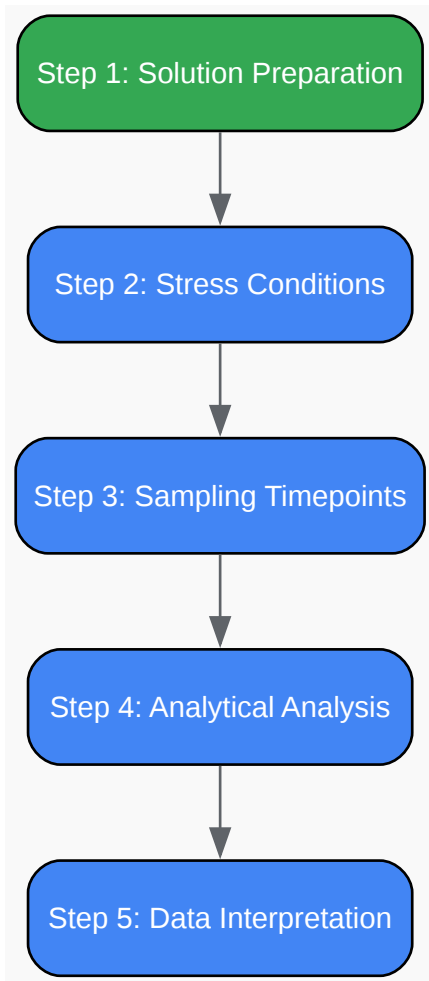
The table below summarizes the key identified information for **Benzquinamide**, which can serve as a starting point for any experimental design.

| Property | Description |
|---------------------------------|---|
| Chemical Formula | C ₂₂ H ₃₂ N ₂ O ₅ [1] |
| CAS Number | 63-12-7 [2] [1] |
| Hydrochloride Salt CAS | 113-69-9 [3] [4] |
| Drug Status | Discontinued/Withdrawn [1] |
| Known Pharmacokinetic Parameter | Half-life: 1.0 - 1.6 hours (for all formulations) [1] |
| Known Mechanism of Action | Antiemetic; works via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors. Also binds to α2-adrenergic receptors [3] [1]. |

Proposed Framework for Stability Studies

In the absence of specific protocols for **Benzquinamide**, you can adapt the following general approach, which is standard in pharmaceutical development. The workflow below outlines the key stages of a solution

stability study.



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Step 1: Solution Preparation

- **Solvent Selection:** Prepare solutions in a range of pharmaceutically relevant solvents (e.g., purified water, buffered solutions at different pH levels, and mixed organic-aqueous solvents like methanol-water) [5].
- **Concentration:** Use a concentration relevant to the intended analytical or formulation work. Document the initial concentration accurately.

Step 2: Stress Conditions

Store the prepared solutions under various controlled conditions to accelerate degradation, a method aligned with ICH guidelines [5]. Key conditions include:

- **Temperature:** Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (e.g., 5°C).
- **Humidity:** For solid formulations or in open containers, controlled humidity chambers (e.g., 75% Relative Humidity) are used [5].
- **Light:** Expose samples to UV and visible light per ICH option 2 guidelines.
- **Oxidative Stress:** Consider adding small, controlled amounts of oxidants like hydrogen peroxide (H₂O₂) to investigate oxidative degradation pathways [5].

Step 3: Sampling Timepoints

Establish a schedule for removing samples from stress conditions. A typical sequence might be initial (T=0), 1 day, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

Step 4: Analytical Analysis

- **Primary Technique:** Use **Liquid Chromatography-Mass Spectrometry (LC-MS/MS)**. This is the gold standard for separating the parent compound from its degradation products and identifying the chemical structure of those degradants [6] [5].
- **Supporting Technique:** For volatile or thermally stable degradants, **Gas Chromatography-Mass Spectrometry (GC-MS)** can provide complementary data [6].
- **Key Parameters:** Monitor for the appearance of new chromatographic peaks (degradants) and the decrease in the peak area of the parent **Benzquinamide**.

Step 5: Data Interpretation

- **Kinetic Modeling:** Use the data from the forced degradation studies to determine the degradation rate constant and predict the shelf-life of the solution.
- **Pathway Elucidation:** Propose chemical structures for the major degradation products based on their mass-to-charge ratio (m/z) to understand the primary degradation pathways (e.g., hydrolysis, oxidation) [5].

Key Considerations for Benzquinamide Stability

Given the pharmacological profile of **Benzquinamide**, you should pay particular attention to the following potential degradation triggers:

- **Ester Hydrolysis:** The chemical structure of **Benzquinamide** includes an ester functional group, which is susceptible to hydrolysis, especially under acidic or basic conditions [1]. Monitoring for this reaction should be a priority.
- **Oxidative Degradation:** The presence of multiple oxygen and nitrogen atoms in its structure makes it a potential candidate for oxidative degradation [5].
- **Excipient Interactions:** If formulating, be aware that excipients in commercial platforms can contain reactive impurities (e.g., peroxides in povidone) that can catalyze API degradation [5].

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